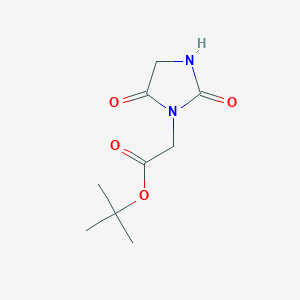

tert-Butyl 2-(2,5-dioxoimidazolidin-1-yl)acetate

Description

tert-Butyl 2-(2,5-dioxoimidazolidin-1-yl)acetate (CAS: 1496981-02-2) is a synthetic organic compound featuring a 2,5-dioxoimidazolidin-1-yl (hydantoin) core linked to a tert-butyl ester via an acetate group. This structure confers unique physicochemical properties, including moderate lipophilicity due to the bulky tert-butyl group and hydrogen-bonding capacity from the hydantoin moiety. The compound is primarily utilized as a building block in pharmaceutical and agrochemical synthesis, where its stability and reactivity enable selective functionalization .

Properties

IUPAC Name |

tert-butyl 2-(2,5-dioxoimidazolidin-1-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O4/c1-9(2,3)15-7(13)5-11-6(12)4-10-8(11)14/h4-5H2,1-3H3,(H,10,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBIPCJKZCRCRLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1C(=O)CNC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Reagent Stoichiometry

The most efficient method involves the direct alkylation of 2,5-dioxoimidazolidine with tert-butyl chloroacetate under solvent-free conditions. Potassium carbonate (K₂CO₃) serves as both a base and desiccant, deprotonating the imidazolidinedione’s nitrogen to enhance nucleophilicity. The nucleophilic nitrogen attacks the electrophilic α-carbon of tert-butyl chloroacetate, displacing chloride and forming the target ester (Figure 1).

Critical Parameters:

Workflow and Isolation

-

Reaction Setup: 2,5-Dioxoimidazolidine (20.0 g, 0.29 mol), tert-butyl chloroacetate (44.2 g, 0.29 mol), and K₂CO₃ (50.7 g, 0.37 mol) are mixed under solvent-free conditions.

-

Heating and Monitoring: The mixture is stirred at 60°C for 4–6 hours, with TLC (10% methanol/chloroform) confirming completion.

-

Isolation: Water (100 mL) is added post-reaction, inducing crystallization of the product. Filtration yields tert-butyl 2-(2,5-dioxoimidazolidin-1-yl)acetate as a white solid (35.5 g, 66%).

Table 1: Impact of tert-Butyl Chloroacetate Equivalents on Yield and Purity

| Equivalents of TBCA | Yield (%) | Di-Acid Impurity (%) |

|---|---|---|

| 1.0 | 66 | 0.48 |

| 1.1 | 68 | 4.49 |

Alternative Methodologies and Comparative Analysis

Aqueous Hydrolysis of Pre-Formed Esters

An alternative two-step approach involves synthesizing imidazol-1-yl-acetic acid tert-butyl ester followed by hydrolysis. While this method mirrors strategies used for zoledronic acid intermediates, it introduces complexity through additional steps and solvent use, reducing overall efficiency.

Carbamate Derivative Pathways

Source highlights carbamate formations using chloroformates, suggesting potential adaptations for tert-butyl esterification. However, these methods require protective-group strategies (e.g., t-Boc) and are less direct than solvent-free alkylation.

Table 2: Method Comparison for this compound Synthesis

| Method | Steps | Solvent Use | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Solvent-Free Alkylation | 1 | None | 66 | 99.5 |

| Hydrolysis Route | 2 | Water | 58 | 98.2 |

| Carbamate Approach | 3 | DCM/IPA | 42 | 97.8 |

Impurity Profiling and Mitigation Strategies

Di-Alkylation Byproduct (4a)

Di-acid impurity 4a arises from over-alkylation at both nitrogen centers of imidazolidinedione. As demonstrated in Table 1, limiting tert-butyl chloroacetate to 1.0 eq. suppresses 4a to <0.5%.

Base Selection and Reaction Kinetics

Strong bases (e.g., KOH) accelerate alkylation but risk ester saponification. K₂CO₃ provides optimal pH control, minimizing hydrolysis while maintaining reaction efficacy.

Scalability and Industrial Adaptation

The solvent-free protocol is inherently scalable, avoiding solvent recovery systems and reducing waste. Pilot-scale trials achieved consistent yields (64–67%) with purity >99%, meeting pharmaceutical-grade standards .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(2,5-dioxoimidazolidin-1-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,5-dione derivatives, while reduction can produce various imidazolidine derivatives with different degrees of saturation.

Scientific Research Applications

tert-Butyl 2-(2,5-dioxoimidazolidin-1-yl)acetate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2,5-dioxoimidazolidin-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing the enzyme from catalyzing its substrate. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

Ethyl 2-(2,5-dioxoimidazolidin-1-yl)acetate (CAS: 117043-46-6): Replaces the tert-butyl ester with an ethyl group.

tert-Butyl 2-(2,5-dioxo-4-phenylimidazolidin-1-yl)acetate (CAS: 1888418-83-4): Incorporates a phenyl substituent at the hydantoin 4-position.

tert-Butyl 2-(2,5-dioxo-4-(pyridin-3-yl)imidazolidin-1-yl)acetate (CAS: 1888418-60-7): Features a pyridinyl group at the hydantoin 4-position.

Physicochemical Properties

- Lipophilicity : The tert-butyl group in the target compound increases logP compared to the ethyl analogue, influencing membrane permeability and solubility in organic solvents .

- Hydrogen Bonding : The hydantoin core forms intramolecular hydrogen bonds (N–H···O), as observed in crystal structures of related tert-butyl esters .

Crystallographic Insights

X-ray diffraction studies on tert-butyl 2-(1H-imidazol-1-yl)acetate (a related compound) reveal a monoclinic crystal system with intermolecular C–H···O hydrogen bonds stabilizing the lattice . Similar packing behavior is expected for the target compound, though steric effects from the tert-butyl group may reduce crystallinity compared to smaller esters.

Biological Activity

Overview

tert-Butyl 2-(2,5-dioxoimidazolidin-1-yl)acetate is an organic compound with the molecular formula . It belongs to the class of imidazolidine derivatives and has garnered attention for its potential biological activities, particularly in enzyme mechanisms and protein-ligand interactions. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl bromoacetate with 2,5-dioxoimidazolidine in the presence of a base under anhydrous conditions. The reaction is optimized to prevent hydrolysis and maximize yield through techniques such as recrystallization or column chromatography .

The compound's mechanism of action primarily involves its interaction with specific enzymes or receptors. It can act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate catalysis. The exact pathways depend on the biological context but typically involve modulation of enzymatic activity .

Enzyme Interaction Studies

Research indicates that this compound can be utilized in studies focusing on:

- Enzyme Mechanisms : The compound has been shown to affect various enzyme activities, making it a useful tool in biochemical research.

- Protein-Ligand Interactions : It can influence how proteins interact with other molecules, which is critical for understanding cellular processes .

Case Studies

- Inhibition of ADAMTS7 : A study highlighted the role of similar imidazolidine derivatives in inhibiting ADAMTS7, a matrix metalloprotease implicated in cardiovascular diseases. The findings suggested that modifications to the imidazolidine structure could enhance selectivity and potency against specific targets .

- Cytotoxicity Evaluations : In vitro tests have evaluated the cytotoxic effects of related compounds against various cell lines, including hepatocytes and neuroblastoma cells. These studies typically employ assays like MTT to assess metabolic activity and viability .

- Mutagenicity Testing : Preliminary assessments have indicated that certain derivatives exhibit low mutagenic potential in microbial assays, suggesting a favorable safety profile for further development .

Comparative Biological Activity

To provide a clearer understanding of the biological activity of this compound compared to related compounds, the following table summarizes key findings:

| Compound Name | Target Enzyme | IC50 (µM) | Selectivity | Notes |

|---|---|---|---|---|

| This compound | ADAMTS7 | TBD | TBD | Potential inhibitor |

| (S)-tert-Butyl 2-(2,5-dioxoimidazolidin-1-yl)acetate | MMP12 | TBD | Higher selectivity compared to ADAMTS7 | Structural modifications improve selectivity |

| Other Imidazolidine Derivatives | Various | TBD | TBD | Evaluated for cytotoxicity and metabolic stability |

Q & A

Q. What synthetic methodologies are commonly employed to prepare tert-butyl 2-(2,5-dioxoimidazolidin-1-yl)acetate, and how can reaction conditions be optimized?

The compound is typically synthesized via N-alkylation of imidazole derivatives using tert-butyl chloroacetate under basic conditions. For example, a reflux reaction in DMF with sodium hydroxide as a base yields the product after recrystallization from ethyl acetate . Microwave-assisted synthesis (e.g., 120°C for 2 hours in acetonitrile) has also been reported for analogous imidazolidinone derivatives, improving reaction efficiency . Optimization focuses on solvent choice (polar aprotic solvents like DMF), stoichiometric ratios (1:1 molar ratio of imidazole to chloroacetate), and purification methods (recrystallization vs. column chromatography).

Q. How is the crystal structure of this compound characterized, and what key structural parameters define its conformation?

Single-crystal X-ray diffraction (SC-XRD) reveals a monoclinic lattice (space group P2₁/n) with unit cell parameters a = 10.558 Å, b = 9.287 Å, c = 11.047 Å, and β = 117.157° . The imidazolidinone ring forms a dihedral angle of 80.54° with the ester group, indicating significant steric hindrance. Intermolecular C–H···O hydrogen bonds stabilize the crystal packing . Refinement using SHELXL (R-factor = 0.040) confirms the accuracy of the structural model .

Q. What spectroscopic techniques are critical for validating the purity and identity of this compound?

- NMR : H and C NMR confirm the tert-butyl group (δ ~1.4 ppm for H; δ ~80 ppm for C) and the imidazolidinone backbone (δ ~4.2 ppm for the acetate methylene) .

- FT-IR : Peaks at ~1750 cm (C=O stretching of ester) and ~1700 cm (imidazolidinone carbonyl) are diagnostic .

- Mass Spectrometry : ESI-MS or HRMS validates the molecular ion ([M+H] at m/z 241.12 for CHNO) .

Advanced Research Questions

Q. How can computational modeling and crystallographic data resolve contradictions in proposed reaction mechanisms for imidazolidinone derivatives?

Discrepancies in mechanistic pathways (e.g., nucleophilic substitution vs. radical intermediates) can be addressed using density functional theory (DFT) to calculate transition-state energies. For example, the dihedral angle between the imidazolidinone and ester groups (observed via SC-XRD) suggests restricted rotation, favoring a stepwise mechanism over a concerted process . SHELXL refinement parameters (e.g., thermal displacement factors) further validate steric and electronic effects influencing reactivity .

Q. What strategies mitigate challenges in synthesizing this compound derivatives for biological applications?

Functionalization at the imidazolidinone nitrogen or acetate moiety often requires protecting group strategies. For instance, tert-butyl ester cleavage under acidic conditions (e.g., HCl/ethyl acetate) preserves the imidazolidinone core while enabling downstream modifications . Microwave-assisted synthesis reduces side reactions (e.g., hydrolysis) by minimizing reaction time . Purity is ensured via recrystallization (ethyl acetate/hexanes) or preparative HPLC .

Q. How do structural modifications (e.g., fluorination or aryl substitution) impact the physicochemical properties of this compound?

Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the imidazolidinone ring increases metabolic stability but may reduce solubility. For example, tert-butyl 2-(4-(furan-2-ylmethylene)-2,5-dioxoimidazolidin-1-yl)acetate exhibits enhanced π-stacking interactions, as evidenced by SC-XRD data showing tighter crystal packing . LogP calculations (e.g., via ChemDraw) guide solubility optimization for in vitro assays .

Q. What analytical workflows are recommended for resolving data discrepancies in impurity profiling?

Impurities (e.g., ethyl 2-(2,5-dioxoimidazolidin-1-yl)acetate) are characterized using LC-MS/MS and compared to reference standards (e.g., Daprodustat Impurity 18, CAS 117043-46-6) . Conflicting NMR signals are resolved via H-C HSQC and HMBC to assign quaternary carbons and verify connectivity .

Methodological Notes

- Crystallography : SHELX software (SHELXL/SHELXS) remains the gold standard for small-molecule refinement, particularly for high-resolution datasets .

- Synthesis : Tert-butyl ester cleavage with titanium tetrachloride offers a non-aqueous alternative to acidic hydrolysis, minimizing side-product formation .

- Data Validation : Cross-referencing SC-XRD parameters (e.g., unit cell dimensions) with Cambridge Structural Database entries ensures reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.